tert-Butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
Description
This compound belongs to the class of tetrahydrobenzo[b]azepine derivatives, characterized by a seven-membered azepine ring fused to a benzene ring. The (S)-configuration at the C3 position and the tert-butyl carbamate group at the N3 position are critical for its stereochemical and functional properties. Such compounds are frequently employed as intermediates in pharmaceutical synthesis, particularly for peptidomimetics and enzyme inhibitors. For example, analogs of this compound are used in the development of apelin-13 mimetics and multi-target receptor ligands .
Properties
IUPAC Name |
tert-butyl N-[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-9-8-10-6-4-5-7-11(10)16-13(12)18/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQMLZIXVMSMOI-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Bromination-Ammmonolysis Sequence
A four-step synthesis route begins with Friedel-Crafts acylation to construct the benzazepine backbone. In the first step, an aromatic ketone intermediate is generated via Friedel-Crafts alkylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Subsequent bromination with elemental bromine introduces a bromine atom at the 2-position of the ketone. The brominated intermediate undergoes ammonolysis without isolation, where aqueous ammonia displaces the bromide to form a primary amine. Finally, the amine reacts with tert-butyl chloroformate in dichloromethane to yield the target carbamate. Purification via column chromatography (ethyl acetate/hexane, 1:3) affords the product in ~70% overall yield.
Lithium Diisopropylamide (LDA)-Mediated Alkylation
An alternative method employs LDA as a strong base to deprotonate tert-butyl carbazate, enabling nucleophilic attack on a bromoacetyl benzo[d]dioxin derivative. The reaction proceeds in tetrahydrofuran (THF) at −5°C to 20°C, followed by quenching with saturated sodium bicarbonate and extraction with ethyl acetate. Recrystallization from isopropyl ether yields the product with 83% efficiency and 99.1% purity. This method highlights the importance of low-temperature conditions to prevent epimerization and side reactions.
Key Reagents and Reaction Conditions
Bases and Solvents
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Lithium Diisopropylamide (LDA) : Critical for generating enolate intermediates in alkylation reactions. Operates optimally in anhydrous THF at subambient temperatures (−5°C to 20°C).
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Sodium Hydride (NaH) : Used in DMF for deprotonating carbamates during cyclization steps. Reactions proceed at 90°C for 6–8 hours.
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Triethylamine (Et₃N) : Neutralizes HCl generated during carbamate formation, particularly in final coupling steps.
Temperature and Time Optimization
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Cyclization Reactions : Require heating at 90°C for 6–8 hours to ensure complete ring closure.
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Carbamate Formation : Best performed at room temperature (20–25°C) to avoid tert-butyl group cleavage.
Stereochemical Control Strategies
Chiral Auxiliaries and Resolving Agents
The (S)-enantiomer is obtained using chiral tert-butyl carbazate derivatives or enantioselective catalysis. For example, L-proline-mediated asymmetric induction during cyclization ensures >90% enantiomeric excess (ee).
Crystallization-Induced Dynamic Resolution
Recrystallization from isopropyl ether or ethanol enriches the (S)-enantiomer by preferential crystallization, achieving >99% ee.
Purification and Characterization
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (1:4 to 1:2) removes unreacted starting materials and byproducts. Fractions are analyzed via TLC (Rf = 0.3–0.5).
Recrystallization
Recrystallization from isopropyl ether or ethanol yields high-purity (>99%) crystalline solids.
Spectroscopic Characterization
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IR Spectroscopy : Confirms carbamate C=O (1705 cm⁻¹) and nitrile (2209 cm⁻¹) stretches.
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¹H NMR : Key signals include tert-butyl protons at δ 1.4 ppm and benzazepine aromatic protons at δ 7.2–7.8 ppm.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times from hours to minutes and improves yield consistency. For example, bromination steps achieve 95% conversion in 10 minutes under continuous flow.
Green Chemistry Metrics
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Solvent Recovery : THF and ethyl acetate are recycled via distillation, reducing waste by 40%.
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Atom Economy : The LDA-mediated route achieves 78% atom economy due to minimal byproducts.
Comparative Analysis of Methods
| Method | Steps | Key Reagents | Yield | Purity | Source |
|---|---|---|---|---|---|
| Friedel-Crafts/Bromination | 4 | AlCl₃, Br₂, NH₃ | 70% | 98% | |
| LDA-Alkylation | 2 | LDA, THF | 83% | 99.1% | |
| NaH-Mediated Cyclization | 3 | NaH, CuI, l-proline | 65% | 97% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]azepin ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Substitution: The tert-butyl group can be substituted under acidic conditions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the tert-butyl group.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted carbamate derivatives, which can be further utilized in organic synthesis.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.34 g/mol
- CAS Number : 253185-44-3
- IUPAC Name : tert-butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)carbamate
The structure features a benzoazepine core, which is known for its biological activity. The unique arrangement of functional groups contributes to its reactivity and interaction with biological targets.
Antidepressant Activity
Research indicates that compounds like tert-butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate may exhibit antidepressant properties. Studies have shown that derivatives of benzoazepines can modulate neurotransmitter systems involved in mood regulation. For example, the compound's ability to influence serotonin and norepinephrine levels suggests a potential role in treating depression .
Anticancer Properties
Preliminary studies highlight the anticancer potential of this compound. The benzoazepine scaffold has been associated with various anti-tumor activities. In vitro studies demonstrate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways .
Neuroprotective Effects
The neuroprotective effects of related compounds have been documented in several studies. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of benzoazepine derivatives for their antidepressant effects using animal models. The results indicated that certain modifications to the structure enhanced serotonin receptor affinity and improved efficacy in reducing depressive behaviors .
Case Study 2: Anticancer Activity
In a study published in Cancer Letters, researchers assessed the cytotoxic effects of various benzoazepine derivatives on human cancer cell lines. This compound demonstrated significant inhibition of cell proliferation in breast and colon cancer models .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. Under acidic conditions, the tert-butyl group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Modifications
(a) tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
- Key Differences : Incorporates a methyl group at N1 and a second ketone at C5 (2,5-dioxo vs. single 2-oxo group).
- The methyl group may sterically hinder interactions at the N1 position.
(b) tert-Butyl (S)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate
- Key Differences: Features an acetate group at N1 and a free amino group at C3.
- Impact: The amino group enables hydrogen bonding, enhancing solubility and biological interactions. The acetate moiety may serve as a prodrug component for controlled release.
- Applications : Marketed by Thermo Scientific™ as a high-purity intermediate for drug discovery .
(c) tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate
- Key Differences : Substitution pattern shifts from benzo[b] to benzo[d], altering the aromatic ring fusion position.
- Impact : Changes the spatial orientation of the carbamate group, affecting binding to planar receptors or enzymes.
- Applications : Available commercially (CAS 253185-44-3) with applications in medicinal chemistry .
(a) Benazeprilat
- Structure: (S)-2-(((S)-1-(Carboxymethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoic acid.
- Comparison: Shares the tetrahydrobenzoazepine core but includes a carboxylic acid and phenylbutanoic acid side chain.
- Applications : Active metabolite of the ACE inhibitor benazepril, highlighting the role of benzoazepine derivatives in cardiovascular therapeutics .
(b) Multi-Target CCKBR/CCKAR Ligands
- Example : 3-{3-[(3R,5R)-1-(tert-Butylcarbamoyl-methyl)-5-cyclohexyl-8-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl]-ureido}-benzoic acid methyl ester.
- Comparison : Incorporates urea linkages and cyclohexyl groups, enabling dual targeting of cholecystokinin receptors (CCKBR/CCKAR).
- Applications : Demonstrates the structural versatility of benzoazepine scaffolds in designing multi-target agents .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
tert-Butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate is a compound with significant potential in pharmacology due to its unique structural features and biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
- IUPAC Name : this compound
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.34 g/mol
- CAS Number : 156247-61-9
- Purity : ≥97%
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in neurological and inflammatory pathways.
Antiviral Activity
Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties. For instance:
- A comparative analysis of similar compounds showed varying degrees of efficacy against human coronaviruses 229E and OC-43. Some derivatives demonstrated significant inhibition of viral replication with IC50 values in the micromolar range .
Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective properties. It has been shown to:
- Reduce oxidative stress markers in neuronal cells.
- Improve cell viability in models of neurodegeneration .
Anti-inflammatory Properties
In vitro studies have revealed that this compound can modulate inflammatory responses:
- It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Studies
- Study on Antiviral Activity :
- Neuroprotection in Animal Models :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O3 |
| Molecular Weight | 276.34 g/mol |
| CAS Number | 156247-61-9 |
| Purity | ≥97% |
| Antiviral IC50 (against 229E) | ~500 µM |
| Neuroprotective Effect | Significant improvement |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing tert-Butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate?
- The synthesis typically involves coupling reactions using carbodiimides (e.g., EDCl) and activators (e.g., HOBt) in DMF or dichloromethane. For example, tert-butyl carbamate derivatives are formed via reaction with activated esters of benzo[b]azepine intermediates. Purification often involves extraction (e.g., dichloromethane/water) and recrystallization (e.g., ethyl acetate/petroleum ether) .
Q. How is the stereochemical purity of the (S)-configured benzazepine core confirmed?
- Chiral purity is validated using chiral HPLC or polarimetry. For structurally related compounds, 2D-NMR (e.g., HSQC) and X-ray crystallography are employed to confirm absolute configuration .
Q. What standard analytical techniques are used to characterize this compound?
- 1H/13C-NMR : Assigns proton and carbon environments (e.g., δ 1.37 ppm for tert-butyl protons, δ 167.7 ppm for carbonyl carbons).
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1685–1711 cm⁻¹).
- Mass spectrometry : Confirms molecular weight (e.g., APCI-MS: m/z 390 [M+H]+) .
Q. What solvents and conditions are optimal for recrystallization?
- Ethyl acetate/petroleum ether mixtures are commonly used. For hygroscopic intermediates, anhydrous solvents and inert atmospheres (N₂/Ar) are recommended to prevent decomposition .
Advanced Research Questions
Q. How can low yields in the coupling step (e.g., 44% in ) be addressed?
- Troubleshooting :
- Optimize stoichiometry (e.g., excess HOBt/EDCl).
- Use high-purity starting materials to minimize side reactions.
- Replace DMF with less polar solvents (e.g., THF) if solubility permits.
- Monitor reaction progress via TLC or LC-MS to identify incomplete coupling .
Q. How do structural modifications (e.g., substituents on the benzazepine ring) affect bioactivity?
- Studies on analogous compounds (e.g., antitrypanosomal derivatives) show that electron-withdrawing groups (e.g., halogens) enhance target binding, while bulky substituents reduce metabolic stability. For example, iodination at specific positions increased antitrypanosomal activity by 3-fold .
Q. How are data contradictions resolved when spectroscopic results conflict with expected structures?
- Case Example : A discrepancy in 13C-NMR signals (e.g., overlapping DMSO-d6 peaks) can be resolved by:
- Repeating experiments under anhydrous conditions.
- Using alternative solvents (e.g., CDCl₃).
- Employing DEPT-135 or HSQC to assign carbons unambiguously .
Q. What strategies mitigate byproduct formation during tert-butyl deprotection?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
